2-Propylamino-5-methoxytetralin

Description

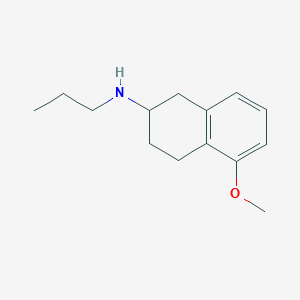

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJPCRXVYMMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437207 | |

| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78598-91-1 | |

| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propylamino-5-methoxytetralin synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Propylamino-5-methoxytetralin

Introduction

2-Propylamino-5-methoxytetralin is a substituted aminotetralin derivative that serves as a crucial building block in medicinal chemistry and pharmacology. As a potent dopamine agonist, it is a key structural motif in the development of therapeutic agents, most notably for neurodegenerative disorders like Parkinson's disease. Its synthesis is a topic of significant interest for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of the primary synthetic pathways to 2-Propylamino-5-methoxytetralin, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the methodologies. The narrative is designed for professionals in the chemical and pharmaceutical sciences, emphasizing the rationale behind procedural choices to ensure reproducibility and scalability.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-Propylamino-5-methoxytetralin, identifies the C-N bond formed via reductive amination as the key disconnection. This approach simplifies the synthesis into two major stages: the formation of the key intermediate, 5-methoxy-2-tetralone, followed by its conversion to the final product.

Caption: Synthesis of 5-methoxy-2-tetralone via Friedel-Crafts acylation.

This protocol is synthesized from various patented procedures. [1][2]

-

Acyl Chloride Formation: Charge a reactor with 3-methoxyphenylacetic acid and a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride dropwise at 50-60°C. After the addition is complete, heat the mixture to 90°C for 2-5 hours until the conversion to 3-methoxyphenylacetyl chloride is complete. Remove excess thionyl chloride by distillation.

-

Friedel-Crafts Reaction: Dissolve the crude 3-methoxyphenylacetyl chloride in a chlorinated solvent like dichloromethane. Cool the solution in a dry ice/acetone bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

-

Cyclization: Bubble ethylene gas vigorously through the cold reaction mixture. After the addition of ethylene, allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Workup & Purification: Quench the reaction by carefully pouring it into ice water. Separate the organic layer, wash it sequentially with dilute HCl and sodium bicarbonate solution, then dry and concentrate it. [2]The resulting crude product is often purified by forming a sodium bisulfite adduct, which selectively precipitates the ketone. The adduct is then treated with sodium carbonate to regenerate the purified 5-methoxy-2-tetralone. [3][1]

Comparison of Synthetic Routes

| Feature | Method A: Birch Reduction | Method B: Friedel-Crafts Acylation |

| Starting Material | 1,6-Dimethoxynaphthalene | 3-Methoxyphenylacetic acid |

| Key Reagents | Na, Liquid NH₃, Ethanol | SOCl₂, AlCl₃, Ethylene |

| Reported Yield | ~82% [4] | High, suitable for industrial scale [3] |

| Safety Concerns | Highly flammable/reactive sodium; cryogenic liquid ammonia. | Corrosive reagents (SOCl₂, AlCl₃); gaseous ethylene. |

| Scalability | Challenging due to safety and handling of reagents. | More amenable to large-scale industrial production. [1] |

| Environmental Impact | Metal waste. | Halogenated solvents and Lewis acid waste. |

Part 2: Reductive Amination of 5-Methoxy-2-tetralone

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. [5]The reaction proceeds in two stages: the initial reaction between the ketone (5-methoxy-2-tetralone) and the amine (propylamine) to form an iminium ion intermediate, which is then reduced in situ to the target secondary amine. [5]

Caption: The two-stage mechanism of reductive amination.

Choice of Reducing Agent: The selection of the reducing agent is crucial for the success of the reaction.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, safe to handle, and effective for reducing the iminium ion without affecting the aromatic ring. It is often the reagent of choice in laboratory-scale synthesis. [6]* Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient, produces minimal waste (only water), and is well-suited for industrial-scale production. It involves hydrogenation under pressure using a palladium on carbon catalyst.

Experimental Protocol: Reductive Amination

The following is a generalized protocol for the synthesis of 2-Propylamino-5-methoxytetralin.

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-tetralone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add propylamine (1.1-1.5 equivalents) to the solution. If desired, a mild acid catalyst (e.g., a trace of acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction (Using NaBH₄): Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10°C. After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add more water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. The final product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can often be purified by recrystallization. [7]

Parameter Condition Rationale Solvent Methanol, Ethanol Good solubility for reactants and compatibility with NaBH₄. Amine Stoichiometry 1.1 - 1.5 eq. A slight excess drives the imine formation equilibrium forward. Reducing Agent NaBH₄ or H₂/Pd-C NaBH₄ is convenient for lab scale; H₂/Pd-C is cleaner for industrial scale. Temperature 0°C to Room Temp Controls the rate of reduction and minimizes side reactions. | Purification | Chromatography/Salt Formation | Effective for removing unreacted starting materials and byproducts. |

References

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

- US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

- CN113233964A - Synthesis method of 5-methoxy-2-tetralone.

-

Synthesis method of 5-methoxy-2-tetralone. Eureka | Patsnap. [Link]

-

6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. [Link]

-

Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. [Link]

-

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. SENOVA PHARMA. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 18(4), 362–365. [Link]

-

Preparation technique of 5-methoxy-2-tetralone. Eureka | Patsnap. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

Sources

- 1. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 7. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Propylamino-5-methoxytetralin

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Propylamino-5-methoxytetralin, a synthetic aminotetralin derivative with significant potential for neuromodulatory activity. Drawing upon available pharmacological data and structure-activity relationships within the 2-aminotetralin class, this document elucidates its interactions with key central nervous system targets, including dopamine and serotonin receptors, monoamine transporters, and monoamine oxidase enzymes. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics for neurological and psychiatric disorders. We will delve into its receptor binding affinity, functional potency, and the downstream signaling cascades it is likely to modulate. Furthermore, detailed experimental protocols for the in vitro characterization of this and similar compounds are provided to ensure scientific integrity and reproducibility.

Introduction: The 2-Aminotetralin Scaffold and its Therapeutic Potential

The 2-aminotetralin chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds that target monoaminergic systems. These systems, comprising neurotransmitters such as dopamine, serotonin, and norepinephrine, are fundamental to the regulation of mood, cognition, and motor control. Consequently, molecules that modulate these pathways are of significant interest for the treatment of a wide range of disorders, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).

2-Propylamino-5-methoxytetralin is a member of this class, characterized by a propylamino group at the 2-position and a methoxy group at the 5-position of the tetralin ring. Its structural features suggest a complex pharmacological profile, with the potential to interact with multiple targets within the dopaminergic and serotonergic systems. This guide will systematically dissect the available evidence to construct a detailed understanding of its mechanism of action.

Pharmacodynamics: A Multi-Target Profile

The mechanism of action of 2-Propylamino-5-methoxytetralin is multifaceted, primarily involving interactions with dopamine and serotonin receptors, and inhibition of monoamine oxidase.[1]

Dopaminergic System Modulation

The 2-aminotetralin framework is a well-established pharmacophore for dopamine receptor ligands. Studies on analogous compounds have demonstrated that substitutions on the aromatic ring and the amino group significantly influence affinity and efficacy at dopamine receptor subtypes (D1-D5).

For the broader class of 5-methoxy-substituted 2-aminotetralins, there is a noted preference for dopamine D2/D3 receptors over serotonin receptors.[1] Specifically, a pKi value of 6.95 at the human D3 receptor has been reported for this structural class.[1] This suggests that 2-Propylamino-5-methoxytetralin likely functions as a dopamine D2/D3 receptor agonist.[1] The dopaminergic activity of the levo enantiomer of the related compound, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, further supports the potential for potent dopamine receptor interaction.

Serotonergic System Interactions

The serotonergic system is another primary target for 2-aminotetralin derivatives. Available data indicates that 2-Propylamino-5-methoxytetralin exhibits activity at serotonin receptors, although its affinity may be lower than for certain dopamine receptors. A pKi value of less than 6.0 at the 5-HT1A receptor has been noted for the 5-methoxy substituted 2-aminotetralin class.[1]

Furthermore, this compound is known to inhibit the reuptake of serotonin.[1] This action would lead to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission.

Monoamine Oxidase Inhibition

A key aspect of the mechanism of action of 2-Propylamino-5-methoxytetralin is its ability to inhibit monoamine oxidase (MAO).[1] MAO is a family of enzymes responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO, 2-Propylamino-5-methoxytetralin would further increase the synaptic levels of dopamine and serotonin, synergizing with its receptor- and transporter-directed activities. The specific inhibitory potency (IC50) and selectivity for MAO-A versus MAO-B isoforms require further experimental determination for this particular compound.

Tabulated Pharmacological Data

Due to the limited availability of comprehensive public data for 2-Propylamino-5-methoxytetralin, the following table includes data for the compound where available, and for closely related analogs to provide a predictive pharmacological profile.

| Target | Compound | Parameter | Value | Reference |

| Dopamine Receptors | ||||

| hD3 | 5-Methoxy-2-aminotetralin class | pKi | 6.95 | [1] |

| Serotonin Receptors | ||||

| 5-HT1A | 5-Methoxy-2-aminotetralin class | pKi | < 6.0 | [1] |

| Monoamine Transporters | ||||

| SERT | 2-Propylamino-5-methoxytetralin | Activity | Inhibition | [1] |

| Enzymes | ||||

| MAO | 2-Propylamino-5-methoxytetralin | Activity | Inhibition | [1] |

Note: This table represents a compilation of available data and inferences from structurally related compounds. Further experimental validation is required for a complete profile of 2-Propylamino-5-methoxytetralin.

Signaling Pathways and Conceptual Workflows

The interaction of 2-Propylamino-5-methoxytetralin with its primary targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the putative signaling pathways and a conceptual workflow for its characterization.

Caption: Putative D2 Receptor Signaling Pathway for 2-Propylamino-5-methoxytetralin.

Sources

2-Propylamino-5-methoxytetralin chemical properties and structure

An In-Depth Technical Guide to 2-Propylamino-5-methoxytetralin: Structure, Properties, Synthesis, and Pharmacological Profile

Introduction

2-Propylamino-5-methoxytetralin, also known as 5-MeO-PAT, is a synthetic compound belonging to the aminotetralin class of molecules. These compounds are characterized by a tetralin core, which is a bicyclic structure combining a benzene ring fused to a partially saturated cyclohexane ring.[1] As a substituted aminotetralin, 5-MeO-PAT has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to endogenous neurotransmitters and other pharmacologically active agents makes it a valuable tool for investigating neurological pathways.

This guide provides a comprehensive technical overview of 2-Propylamino-5-methoxytetralin, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure and physicochemical properties, explore its synthetic pathways, analyze its pharmacological profile and mechanism of action, and detail the analytical methodologies required for its characterization and quantification. The insights provided herein are grounded in established scientific literature and aim to elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advanced research and development.

Part 1: Chemical Identity and Physicochemical Properties

The molecular architecture of 2-Propylamino-5-methoxytetralin is fundamental to its chemical behavior and biological activity. The structure consists of a 1,2,3,4-tetrahydronaphthalene scaffold with a propylamino substituent at the C2 position and a methoxy group at the C5 position.[1] The presence of a chiral center at C2 means the compound can exist as two distinct enantiomers, (S) and (R), a critical consideration for its pharmacological application as biological systems often exhibit stereospecificity.

The interplay between the lipophilic tetralin core, the basic secondary amine, and the methoxy group dictates the compound's physicochemical properties. The methoxy group, for instance, influences lipophilicity and receptor binding characteristics, while the protonatable amino group is crucial for forming salts and engaging in hydrogen bond interactions.[1]

Table 1: Physicochemical Properties of 2-Propylamino-5-methoxytetralin

| Property | Value | Source(s) |

| IUPAC Name | 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | [1] |

| CAS Number | 3899-07-8 | [1] |

| Molecular Formula | C₁₄H₂₁NO | [1][2] |

| Molecular Weight | 219.32 g/mol | [1] |

| Appearance | Typically a solid or crystalline substance | [1] |

| Melting Point | 98–102°C (free base) | [1] |

| pKa (amine) | ~9.5 | [1] |

| LogP (octanol/water) | ~2.9 | [1] |

| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., ethanol, DMSO) | [1] |

| Stability | The hydrochloride salt is stable for >24 months at -20°C. Degrades under UV light. | [1] |

Part 2: Synthesis and Stereochemical Considerations

The synthesis of 2-Propylamino-5-methoxytetralin is a critical process that dictates purity, yield, and, most importantly, stereochemical outcome. The most common and direct approach is the reductive amination of the key precursor, 5-methoxy-2-tetralone.[1][3] This ketone serves as the foundational building block for introducing the desired aminopropyl group.

The choice of synthetic strategy is paramount. For initial screening, a racemic mixture might be sufficient. However, for detailed pharmacological evaluation, isolating the individual enantiomers is essential, as biological activity is often confined to a single stereoisomer.[4]

Caption: General synthetic workflow for 2-Propylamino-5-methoxytetralin.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for synthesizing racemic 2-Propylamino-5-methoxytetralin. The causality behind this choice rests on its efficiency and high yield for producing the target compound for initial studies. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild, selective for imines, and does not reduce the ketone precursor prematurely.

Materials:

-

5-Methoxy-2-tetralone (1.0 eq)[3]

-

Propylamine (1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)[5]

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-methoxy-2-tetralone (1.0 eq) in dichloroethane, add propylamine (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The acid catalyst is crucial for accelerating the dehydration step in imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling to maintain room temperature. Allow the reaction to stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-propylamino-5-methoxytetralin.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.[1]

Part 3: Pharmacological Profile

The primary pharmacological significance of 2-Propylamino-5-methoxytetralin lies in its activity as a dopamine receptor agonist, with a notable preference for the D2 subtype.[1] This action is central to its potential applications in neuroscience research, particularly in studies related to Parkinson's disease, a condition characterized by the degeneration of dopaminergic neurons.[5] In fact, the (S)-enantiomer of the closely related 2-amino-5-methoxytetralin is a key intermediate in the synthesis of Rotigotine, a D2/D3 agonist used clinically to treat Parkinson's disease.[5][6]

Mechanism of Action

As a D2 agonist, 2-Propylamino-5-methoxytetralin mimics the action of the endogenous neurotransmitter dopamine at the postsynaptic receptor. This interaction triggers a downstream signaling cascade within the neuron, which can help restore deficient dopaminergic signaling. The 5-methoxy substitution pattern is a key structural feature that favors selectivity for dopamine D2/D3 receptors over serotonin receptor subtypes, such as the 5-HT1A receptor, which is a primary target for other aminotetralins like 8-OH-DPAT.[1][7]

Caption: Agonistic action at the Dopamine D2 receptor.

Structure-Activity Relationships (SAR)

The aminotetralin scaffold is highly amenable to structural modification, allowing for the fine-tuning of pharmacological activity. Key SAR trends include:

-

Positional Isomerism: The placement of the oxygen-containing substituent on the aromatic ring is critical. A 5-methoxy group, as in 5-MeO-PAT, confers dopamine D2/D3 selectivity, whereas an 8-hydroxy group (e.g., 8-OH-DPAT) results in high affinity for the 5-HT1A serotonin receptor.[1][8]

-

Amino Group Substitution: The nature of the N-alkyl substituent influences receptor affinity. While N,N-dipropyl substitution is common for high-affinity 5-HT1A agonists, the single N-propyl group in 5-MeO-PAT is well-tolerated at dopamine receptors.[1]

Part 4: Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of 2-Propylamino-5-methoxytetralin in both bulk chemical and biological samples. Standard spectroscopic techniques are used for initial characterization, while chromatographic methods are employed for quantitative analysis.[1]

Caption: Workflow for quantitative analysis via HPLC.

Protocol: Quantitative Analysis in Plasma by HPLC-ECD

This protocol is adapted from established methods for analyzing related aminotetralin dopamine agonists in plasma and is chosen for its high sensitivity and direct applicability to biological matrices.[9] Electrochemical detection (ECD) is particularly well-suited for electroactive compounds like aminotetralins, providing lower detection limits than standard UV detection.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.

-

Electrochemical detector with a glassy carbon working electrode.

-

Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer, methanol, and an ion-pairing agent (e.g., sodium octyl sulfate), pH adjusted to ~3.0. The exact composition must be optimized.

-

Internal Standard (IS): A structurally similar compound not present in the sample.

-

Acetonitrile for protein precipitation.

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of 2-propylamino-5-methoxytetralin and a fixed concentration of the internal standard into blank plasma.

-

Sample Preparation: To 200 µL of plasma sample (or standard), add 20 µL of internal standard solution. Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Injection: Carefully transfer the supernatant to an autosampler vial and inject a defined volume (e.g., 50 µL) onto the HPLC system. The direct injection of a filtered supernatant is a time-efficient sample preparation technique.[9]

-

Chromatographic Separation: Elute the analytes from the C18 column using the optimized mobile phase under isocratic conditions. Maintain a constant column temperature (e.g., 35°C) to ensure reproducible retention times.

-

Detection: Set the electrochemical detector to an appropriate oxidation potential (e.g., +0.75 V) to detect the compound and the internal standard. This potential must be optimized to maximize the signal-to-noise ratio.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of the unknown samples from this curve. The method should have a detection limit in the low ng/mL range.[9]

Conclusion

2-Propylamino-5-methoxytetralin is a pharmacologically significant molecule whose value is rooted in its specific interaction with the dopaminergic system. Its well-defined structure, characterized by the 5-methoxy-2-aminotetralin core, provides a robust platform for investigating D2 receptor function and serves as a key building block in the synthesis of more complex therapeutic agents. A thorough understanding of its chemical properties, stereospecific synthesis, mechanism of action, and analytical quantification is indispensable for any researcher or drug development professional working in this domain. The methodologies and insights presented in this guide offer a technically sound foundation for advancing research and leveraging the full potential of this versatile compound.

References

-

PubChem. (n.d.). 2-Propylamino-5-methoxytetralin. National Center for Biotechnology Information. [Link]

- Google Patents. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

- Google Patents. (2021). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.

-

DC Chemicals. (2023). (s)-2-Amino-5-methoxytetralin hydrochloride | 58349-17-0 | MSDS. [Link]

-

McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549. [Link]

-

Forfar, J. C., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 283(1-3), 145-163. [Link]

-

Shen, H., et al. (2019). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Cell Reports, 28(2), 369-379.e4. [Link]

-

Wikipedia. (n.d.). 5-MeO-MiPT. [Link]

-

ResearchGate. (2011). Patent No. US 8,604,242 B2. [Link]

-

Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 955322. [Link]

-

Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 674–681. [Link]

-

ResearchGate. (2024). Receptor binding profiles for 5-MeO-DMT. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

Morris, H. (2021, January 8). Hamilton Morris synthesizes 5-MeO-DMT [Video]. YouTube. [Link]

-

Cameron, L. P., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 674-681. [Link]

-

Deupree, D. L., et al. (1989). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry, 32(5), 1042-1046. [Link]

-

Gerding, T. K., et al. (1990). Direct Analysis of the Dopamine Agonist (-)-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin Hydrochloride in Plasma by High-Performance Liquid Chromatography Using Two-Dimensional Column Switching. Journal of Chromatography B: Biomedical Sciences and Applications, 527(1), 133-144. [Link]

- Google Patents. (2021). WO2021207137A1 - Crystalline 5-methoxy-n,n-diallyltryptamine compounds.

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

-

Spencer, D. G. Jr., et al. (1987). The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacology Biochemistry and Behavior, 28(2), 307-313. [Link]

-

ATB. (n.d.). 6-Methoxy-1-tetralone. [Link]

Sources

- 1. Buy 2-Propylamino-5-methoxytetralin (EVT-1197629) | 3899-07-8 [evitachem.com]

- 2. 2-Propylamino-5-methoxytetralin | C14H21NO | CID 10242548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-methoxy-2-tetralone | 32940-15-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 6. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]

- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct analysis of the dopamine agonist (-)-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin hydrochloride in plasma by high-performance liquid chromatography using two-dimensional column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Propylamino-5-methoxytetralin: From Serendipitous Discovery to a Key Pharmacological Scaffold

This guide provides a comprehensive technical overview of 2-Propylamino-5-methoxytetralin, a significant molecule in the landscape of neuropharmacology. We will delve into its discovery, the evolution of its synthesis, its intricate pharmacological profile, and its role as a foundational scaffold for the development of advanced therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this compelling aminotetralin derivative.

Introduction: The Significance of the 2-Aminotetralin Scaffold

The 2-aminotetralin framework is a rigid analog of the flexible phenethylamine pharmacophore, a core structure in many endogenous neurotransmitters like dopamine and norepinephrine.[1] This conformational constraint has made 2-aminotetralin and its derivatives invaluable tools in medicinal chemistry for probing the topographies of aminergic G-protein coupled receptors (GPCRs). By systematically modifying the substitution patterns on the aromatic ring and the amino group, researchers have been able to develop highly selective and potent ligands for various dopamine and serotonin receptor subtypes. 2-Propylamino-5-methoxytetralin emerges from this rich history as a notable compound, both for its intrinsic pharmacological activity and its utility as a key synthetic intermediate.

The Genesis of a Pharmacophore: Discovery and Historical Context

The exploration of 2-aminotetralin derivatives as dopaminergic agents gained significant momentum in the 1970s. A pivotal 1976 publication by McDermed, McKenzie, and Freeman detailed the synthesis and dopaminergic activities of monohydroxylated analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene.[2] Their work established that dopaminergic activity was stereospecific, residing in the levo enantiomer, and that the position of the hydroxyl group on the aromatic ring was a critical determinant of potency.[2] This laid the groundwork for further investigation into how modifications to the aromatic ring and the N-alkyl substituents could fine-tune receptor affinity and functional activity.

A significant advancement in the field was documented in a 1979 paper by Hacksell and colleagues, which explored a series of N-alkylated 2-aminotetralins as central dopamine-receptor agonists. This research systematically investigated the impact of the length and nature of the N-alkyl chain on dopaminergic activity, providing a foundational understanding of the structure-activity relationships (SAR) that govern the interaction of these ligands with dopamine receptors. It is within this fertile scientific landscape that the synthesis and initial characterization of 2-Propylamino-5-methoxytetralin and its analogs were pursued.

Synthesis and Chiral Resolution: A Methodological Deep Dive

The synthesis of 2-Propylamino-5-methoxytetralin hinges on the preparation of the key intermediate, 5-methoxy-2-tetralone. Modern synthetic routes often employ a multi-step process that has been optimized for yield and purity.

Synthesis of 5-Methoxy-2-tetralone

A common laboratory-scale synthesis of 5-methoxy-2-tetralone starts from 1,6-dimethoxynaphthalene.

Experimental Protocol: Synthesis of 5-Methoxy-2-tetralone [3]

-

Reduction: To a solution of 1,6-dimethoxynaphthalene (0.53 mol) in boiling ethanol (1.4 L), sodium metal (3.91 mol) is added in portions. The reaction mixture is stirred until all the sodium has dissolved.

-

Hydrolysis: The reaction is cooled to 0°C, and a mixture of concentrated hydrochloric acid (457 mL) and water (395 mL) is added dropwise. The mixture is then refluxed for one hour.

-

Extraction and Purification: The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and extracted with diethyl ether. The organic layer is concentrated and treated with a saturated sodium bisulfite solution to form the bisulfite adduct, which precipitates. The solid is collected by filtration, and the free ketone is regenerated and purified by distillation to yield 5-methoxy-2-tetralone as a clear oil.[3]

Reductive Amination and Chiral Resolution

The introduction of the propylamino group at the 2-position is typically achieved through reductive amination of 5-methoxy-2-tetralone with n-propylamine. The subsequent chiral resolution of the resulting racemic amine is a critical step, as the desired pharmacological activity is enantiomer-specific.

Experimental Protocol: Synthesis and Resolution of (S)-2-Propylamino-5-methoxytetralin [4][5]

-

Reductive Amination: 5-methoxy-2-tetralone is reacted with n-propylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield racemic 2-Propylamino-5-methoxytetralin.[4]

-

Diastereomeric Salt Formation: The racemic amine is treated with an optically active acid, such as (-)-mandelic acid, in a suitable solvent to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The salt containing the desired (S)-enantiomer is preferentially crystallized and purified through successive recrystallizations.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to liberate the optically pure (S)-2-Propylamino-5-methoxytetralin.

A patent describes an efficient method for preparing (S)-2-amino-5-methoxytetralin hydrochloride, a closely related precursor, which utilizes an asymmetric induction step to achieve high enantiomeric excess.[6] This highlights the industrial importance of obtaining enantiomerically pure aminotetralins.

Caption: Synthetic pathway to (S)-2-Propylamino-5-methoxytetralin.

Pharmacological Profile: A Dopamine D2 Receptor Agonist

2-Propylamino-5-methoxytetralin is primarily characterized as a dopamine D2 receptor agonist.[7] The dopaminergic system is crucial for regulating motor control, motivation, and reward, and its dysregulation is implicated in several neurological and psychiatric disorders.[8][9]

Dopamine receptors are GPCRs that exist in high- and low-affinity states for agonists.[8][9] The high-affinity state is believed to be the functionally active state coupled to G-proteins.[8] Agonists like 2-Propylamino-5-methoxytetralin preferentially bind to and stabilize this high-affinity state, initiating downstream signaling cascades.

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Related 2-Aminotetralin Derivatives

| Compound | D2 | D3 | 5-HT1A |

| (S)-2-Propylamino-5-methoxytetralin | Agonist activity reported | - | - |

| 8-OH-DPAT | - | - | 1.2 |

| 5-OH-DPAT | 2.5 | - | - |

Note: Specific Ki values for 2-Propylamino-5-methoxytetralin are not consistently reported in the public literature. The table includes data for closely related and well-characterized aminotetralins to provide context for the pharmacological class.

Signaling Pathways

As a dopamine D2 receptor agonist, 2-Propylamino-5-methoxytetralin is expected to modulate intracellular signaling pathways primarily through the Gαi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation state of numerous downstream targets. Additionally, D2 receptor activation can modulate ion channel activity, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to a hyperpolarization of the cell membrane and reduced neuronal excitability.

Caption: Simplified D2 receptor signaling pathway.

A Crucial Intermediate: The Gateway to Rotigotine

Beyond its own pharmacological properties, (S)-2-Propylamino-5-methoxytetralin is a pivotal intermediate in the synthesis of Rotigotine.[5][7] Rotigotine is a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease and restless legs syndrome. It is formulated as a transdermal patch, providing continuous drug delivery. The synthesis of Rotigotine involves the N-alkylation of (S)-2-Propylamino-5-methoxytetralin followed by demethylation of the 5-methoxy group to the corresponding phenol. The stereochemical integrity of the (S)-enantiomer of the aminotetralin core is essential for the therapeutic efficacy of Rotigotine.

Future Perspectives and Conclusion

2-Propylamino-5-methoxytetralin stands as a testament to the power of systematic medicinal chemistry exploration. Born from the broader investigation of the 2-aminotetralin scaffold, it has proven to be a valuable pharmacological tool and a critical building block for a clinically successful therapeutic agent. The continued study of this and related compounds offers the potential for the development of even more selective and potent modulators of the dopaminergic and serotonergic systems. As our understanding of the structural biology of GPCRs deepens, the 2-aminotetralin framework, with its conformational rigidity, will undoubtedly continue to play a vital role in the design of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549. [Link]

-

Hacksell, U., Svensson, U., Nilsson, J. L. G., Hjorth, S., Carlsson, A., Wikström, H., Lindberg, P., & Sanchez, D. (1979). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry, 22(12), 1469–1475. [Link]

-

Shi, B., Narayanan, T. K., Yang, Z. Y., & Mukherjee, J. (1999). Radiosynthesis and in vitro evaluation of 2-(N-alkyl-N-1'-11C-propyl)amino-5-hydroxytetralin analogs as high affinity agonists for dopamine D-2 receptors. Nuclear Medicine and Biology, 26(8), 877–884. [Link]

- Chi, W., Li, Y., & Ding, Z. (2020). A method for preparing an intermediate of rotigotine.

-

LookChem. (n.d.). (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine). Retrieved January 25, 2026, from [Link]

-

Wikipedia. (2023, November 28). 2-Aminotetralin. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). (+/-)-2-(N-Phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin. In PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin. In PubChem. [Link]

-

PrepChem. (n.d.). Synthesis of 5-Methoxy-2-tetralone. [Link]

- Chen, C. H. (2014). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. U.S.

-

Arias-Montaño, J. A., et al. (2024). The Serotonin 5-HT1 and 5-HT2 Receptors in the Central Nervous System: From Molecular Biology to Therapeutic Relevance. International Journal of Molecular Sciences, 25(3), 1731. [Link]

-

González-Maeso, J. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 253. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 7. Cas 101403-24-1,(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) | lookchem [lookchem.com]

- 8. (+/-)-2-(N-Phenethyl-N-1'-[11C]propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Propylamino-5-methoxytetralin: Nomenclature, Properties, and Synthesis

Executive Summary: This guide provides an in-depth analysis of 2-Propylamino-5-methoxytetralin, a significant chemical intermediate. We will dissect its formal IUPAC nomenclature, explore its various synonyms and identifiers, and present its key physicochemical properties. The core of this document is a detailed examination of its synthetic pathways, primarily focusing on the reductive amination of 5-methoxy-2-tetralone. The principal application of this compound is its role as a crucial precursor in the manufacturing of Rotigotine, a dopamine agonist used in the treatment of Parkinson's disease. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a thorough technical understanding of this molecule.

Introduction

2-Propylamino-5-methoxytetralin is a substituted tetralin derivative whose significance is almost exclusively tied to its role in pharmaceutical manufacturing. While not an active pharmaceutical ingredient (API) itself, it stands as a critical intermediate in the synthesis of Rotigotine.[1][2] Rotigotine is a non-ergot dopamine agonist prescribed for managing the symptoms of Parkinson's disease and restless legs syndrome.[3] The synthesis of Rotigotine requires high stereochemical purity, making the production of the specific (S)-enantiomer of 2-Propylamino-5-methoxytetralin a focal point of process chemistry and development. Understanding the nomenclature, properties, and synthesis of this intermediate is therefore essential for chemists working on the production of this important therapeutic agent.

Chemical Identity and Nomenclature

A precise understanding of a molecule's identity begins with its formal nomenclature and structure. The common name, "2-Propylamino-5-methoxytetralin," is descriptive but lacks the stereochemical and positional specificity required for rigorous scientific communication.

IUPAC Nomenclature

The formal, unambiguous name for the enantiomer relevant to Rotigotine synthesis, according to the International Union of Pure and Applied Chemistry (IUPAC), is:

(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine [4]

This name is deconstructed as follows:

-

1,2,3,4-tetrahydronaphthalen: This defines the core bicyclic structure, a naphthalene ring system where one of the rings is fully saturated. This core is commonly known as "tetralin."

-

-2-amine: An amine group (NH₂) is attached to position 2 of the tetralin ring.

-

5-methoxy: A methoxy group (-OCH₃) is attached to position 5 on the aromatic portion of the ring system.

-

N-propyl: A propyl group (-CH₂CH₂CH₃) is substituted onto the nitrogen atom of the amine, making it a secondary amine.

-

(2S)-: This stereochemical descriptor indicates that the stereocenter at position 2 has an (S) absolute configuration.

Chemical Structure

The chemical structure defines the connectivity and spatial arrangement of the atoms within the molecule.

Caption: 2D structure of (S)-2-Propylamino-5-methoxytetralin.

To clarify the numbering of the parent structure, the tetralin ring system is numbered as follows:

Caption: IUPAC numbering scheme for the tetralin core structure.

Synonyms and Common Identifiers

In literature, patents, and chemical catalogs, this compound is referenced by numerous names and codes. This can be a source of confusion, and a consolidated list is valuable for comprehensive literature searches.

| Identifier Type | Value | Reference |

| Common Name | 2-Propylamino-5-methoxytetralin | N/A |

| Synonym | 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | [5] |

| Synonym | 1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthylamine | [5] |

| Synonym | (±)-5-Methoxy-N-propyl-2-aminotetralin | [5] |

| Synonym | 2-(n-Propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene | [5] |

| CAS Number (S)-enantiomer | 101403-24-1 | [4] |

| CAS Number (R)-enantiomer | 101403-25-2 | [6] |

| CAS Number (Racemate) | 3899-07-8 | [5] |

| CAS Number (S)-HCl Salt | 93601-86-6 | [7] |

| PubChem CID ((S)-enantiomer) | 10727609 | [4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation processes. Data is available for both the free base and its commonly used hydrochloride salt.

| Property | Value (Free Base, (S)-enantiomer) | Value (Hydrochloride Salt, (S)-enantiomer) | Reference |

| Molecular Formula | C₁₄H₂₁NO | C₁₄H₂₁NO·HCl | [4][7] |

| Molecular Weight | 219.32 g/mol | 255.79 g/mol | [4][7] |

| Appearance | Not specified | White to off-white solid | [2] |

| Density | ~1.19 g/cm³ (at 20°C) | Not specified | [7] |

| LogP | 3.745 | Not specified | [7] |

| Melting Point | Not specified | 262-265 °C | [2] |

| Water Solubility | Not specified | 39.6 g/L (at 20°C) | [2] |

Synthesis and Manufacturing

The synthesis of 2-Propylamino-5-methoxytetralin is a well-documented process, driven by its industrial importance. The most prevalent strategy involves the reductive amination of a ketone precursor.

Core Synthetic Strategy: Reductive Amination

The fundamental transformation is the reaction of 5-methoxy-2-tetralone with n-propylamine, followed by the reduction of the intermediate imine (or enamine) to the final secondary amine.[8][9] This approach is efficient and widely used in organic synthesis. The choice of reducing agent and reaction conditions is critical, especially when stereochemical control is required.

Key Starting Material: 5-Methoxy-2-tetralone

The availability and purity of the starting ketone, 5-methoxy-2-tetralone, are paramount. This compound is a valuable pharmaceutical intermediate in its own right.[10] It can be synthesized via several routes, including:

-

Birch Reduction: Reduction of 1,6-dimethoxynaphthalene followed by hydrolysis.[10]

-

Friedel-Crafts Acylation: Reaction of 3-methoxyphenylacetic acid with ethylene in the presence of a catalyst.[11]

Experimental Protocol: Enantioselective Reductive Amination

To produce the required (S)-enantiomer, an asymmetric synthesis is necessary. This avoids a low-yield chiral resolution step later in the process. The use of a chiral catalyst during the reduction is a modern and efficient approach.

Objective: To synthesize (S)-2-Propylamino-5-methoxytetralin from 5-methoxy-2-tetralone.

Materials:

-

5-methoxy-2-tetralone

-

n-Propylamine

-

Hantzsch ester (HEH) as a reducing agent[9]

-

Chiral phosphoric acid catalyst[9]

-

Appropriate solvent (e.g., Toluene, Dichloromethane)

-

Standard reagents for work-up and purification (e.g., aqueous acid, base, organic solvents, silica gel)

Step-by-Step Methodology:

-

Imine Formation: In a suitable reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 5-methoxy-2-tetralone (1.0 eq) in the chosen solvent. Add n-propylamine (1.1-1.5 eq). The reaction may be stirred at room temperature or gently heated to facilitate the formation of the corresponding imine/enamine intermediate, often with removal of water.

-

Asymmetric Reduction: To the solution containing the intermediate, add the chiral phosphoric acid catalyst (typically 1-5 mol%). Then, add the Hantzsch ester reducing agent (1.1-1.5 eq).[9] The chiral catalyst creates a chiral environment around the imine, directing the hydride transfer from the Hantzsch ester to one face of the C=N double bond, preferentially forming the (S)-amine.

-

Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched, typically with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover all product.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure (S)-2-Propylamino-5-methoxytetralin.

Synthetic Workflow Diagram

The overall process can be visualized as follows:

Caption: General workflow for the enantioselective synthesis.

Application in Drug Development

Role as a Rotigotine Intermediate

The sole significant application of (S)-2-Propylamino-5-methoxytetralin is as an advanced intermediate in the synthesis of Rotigotine.[9] It constitutes the core aminotetralin structure of the final drug molecule. The subsequent steps involve modifying the amine and the methoxy group to arrive at the API.

Conversion to Rotigotine

The conversion involves two primary transformations:

-

N-Alkylation: The secondary amine of (S)-2-Propylamino-5-methoxytetralin is alkylated using a 2-(thien-2-yl)ethyl halide (e.g., bromide) to install the thiophene-containing side chain.

-

O-Demethylation: The methoxy group at the 5-position is cleaved to reveal the free hydroxyl group, which is a key pharmacophoric feature of Rotigotine. This is often achieved using strong Lewis acids like boron tribromide (BBr₃).

This two-step sequence completes the synthesis of the Rotigotine molecule.

Caption: High-level conversion of the intermediate to Rotigotine.

Conclusion

2-Propylamino-5-methoxytetralin, particularly its (S)-enantiomer, is a molecule of high industrial value, not for its own biological activity, but as an indispensable building block. Its formal IUPAC name, (2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, precisely defines its structure, which is key to its function. Modern synthetic methods, especially enantioselective reductive amination, allow for its efficient and stereochemically controlled production from 5-methoxy-2-tetralone. For any scientist or researcher involved in the process development or manufacturing of Rotigotine, a comprehensive understanding of this key intermediate's nomenclature, properties, and synthesis is fundamentally important.

References

- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

-

(s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS - DC Chemicals. DC Chemicals. [Link]

-

Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply - SENOVA PHARMA. SENOVA PHARMA. [Link]

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents.

-

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine - PubChem. PubChem. [Link]

-

5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | 3899-07-8. Pharmaffiliates. [Link]

- CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents.

-

Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... - ResearchGate. ResearchGate. [Link]

-

(R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | 101403-25-2. Pharmaffiliates. [Link]

-

5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine. Patsnap. [Link]

Sources

- 1. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]

- 2. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 3. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 4. (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | C14H21NO | CID 10727609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 8. researchgate.net [researchgate.net]

- 9. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 10. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 11. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

Introduction: Unveiling a Modulator of Dopaminergic and Serotonergic Systems

An In-Depth Technical Guide to 2-Propylamino-5-methoxytetralin for Neuroscience Research

2-Propylamino-5-methoxytetralin is a synthetic derivative of tetralin (1,2,3,4-tetrahydronaphthalene) that has emerged as a valuable pharmacological tool in neuroscience research. Its rigid bicyclic core structure serves as a scaffold for precise functional group placement, enabling targeted interactions with specific neurotransmitter receptors. This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and practical applications for researchers investigating the complexities of monoamine systems in the central nervous system.

Primarily recognized for its interaction with dopamine D2 receptors, 2-Propylamino-5-methoxytetralin also exhibits effects on the serotonin system, including inhibition of serotonin uptake and monoamine oxidase activity.[1] This dual action allows for the nuanced study of receptor function and neurotransmitter interplay, which is critical for understanding the pathophysiology of various neurological and psychiatric disorders. Its structural relationship to well-characterized compounds like the potent 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) further enriches its utility as a comparative tool to dissect the specific roles of different receptor subtypes.[2][3][4]

This document serves as a technical resource for researchers, providing not only the theoretical basis for the compound's mechanism of action but also actionable experimental protocols to facilitate its integration into research workflows.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of the molecule's physical and chemical properties is fundamental to its effective use in experimental settings.

Chemical Identity and Properties

The structural integrity of 2-Propylamino-5-methoxytetralin, featuring a tetralin core with a propylamino group at the C2 position and a methoxy group at C5, dictates its biological activity.[1] The methoxy group, in particular, influences its lipophilicity and receptor binding characteristics, while the secondary amine is crucial for hydrogen bonding and salt formation.[1]

Table 1: Physicochemical Properties of 2-Propylamino-5-methoxytetralin

| Property | Value | Source |

| IUPAC Name | 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | - |

| CAS Number | 3899-07-8 | [1] |

| Molecular Formula | C14H21NO | [5] |

| Molecular Weight | 219.32 g/mol | [1] |

| Appearance | Brown to reddish-brown liquid (free base) | [6] |

| Boiling Point | ~309.1 °C (Predicted) | [6] |

| pKa (amine) | ~9.42 - 10.21 (Predicted) | [1][6] |

| LogP | ~2.87 - 2.9 (Calculated) | [1] |

| Solubility | Low aqueous solubility; Soluble in ethanol, DMSO | [1] |

Note: The hydrochloride salt form is often used to improve aqueous solubility and stability. The melting point of the (S)-enantiomer hydrochloride salt is reported to be 262-265 °C.[7][8]

Synthesis Overview

The synthesis of 2-propylamino-5-methoxytetralin typically originates from 5-methoxy-2-tetralone.[9][10] This key intermediate can be synthesized through various routes, including the reaction of 3-methoxyphenylacetyl chloride with ethylene.[9] The tetralone then undergoes reductive amination with propylamine to yield the final product. For stereospecific synthesis, chiral reagents or biocatalytic reduction methods are employed to produce specific enantiomers, such as the (S)-enantiomer, which is an intermediate in the synthesis of the dopamine agonist Rotigotine.[9][11]

Caption: Simplified synthesis workflow for 2-Propylamino-5-methoxytetralin.

Part 2: Mechanism of Action and Pharmacological Profile

The primary utility of 2-Propylamino-5-methoxytetralin in neuroscience stems from its activity as a dopamine D2 receptor agonist.[1]

Dopamine D2 Receptor Agonism

Agonism at D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This action decreases intracellular levels of cyclic AMP (cAMP), a critical second messenger. The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream targets, influencing neuronal excitability, gene expression, and neurotransmitter release.

Caption: Signaling pathway of D2 receptor agonism by 2-Propylamino-5-methoxytetralin.

Structure-Activity Relationship (SAR)

The pharmacology of 2-aminotetralin derivatives is highly dependent on their substitution patterns:

-

5-Methoxy Substitution : This feature, present in 2-propylamino-5-methoxytetralin, generally favors dopamine D2/D3 receptor selectivity over serotonin receptors.[1]

-

8-Hydroxy Substitution : In contrast, an 8-hydroxy group, as seen in the classic compound 8-OH-DPAT, confers high affinity and agonist activity at 5-HT1A receptors.[2][3]

-

N-Alkylation : The nature of the amine substituent is critical. While di-n-propyl groups are optimal for 5-HT1A agonism in the 8-OH series, the single n-propyl group in the title compound is well-tolerated at dopamine receptors.[3]

Receptor Binding Profile (Comparative)

While a complete binding profile for 2-propylamino-5-methoxytetralin is not extensively published, we can infer its likely selectivity based on related structures.

Table 2: Comparative Receptor Affinity of Tetralin Derivatives

| Compound | Primary Target | Ki (nM) - Primary Target | Key Structural Feature |

| 2-Propylamino-5-methoxytetralin | Dopamine D2/D3 (Predicted) | N/A | 5-Methoxy, N-propyl |

| 8-OH-DPAT | Serotonin 5-HT1A | 0.7 - 1.2 | 8-Hydroxy, N,N-di-n-propyl |

| Rotigotine | Dopamine D3 > D2 > D1 | D3: ~0.71, D2: ~15 | Complex N-substituent |

This table illustrates how subtle structural changes dramatically shift receptor preference.

Part 3: Experimental Protocols for In Vitro Characterization

To empirically determine the pharmacological profile of 2-Propylamino-5-methoxytetralin, standardized in vitro assays are essential. These protocols provide a self-validating system to confirm receptor affinity and functional activity.

Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity

This protocol determines the affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the D2 receptor.

Objective: To calculate the inhibitory constant (Ki) of 2-propylamino-5-methoxytetralin at the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO-K1 or HEK293).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: 2-Propylamino-5-methoxytetralin, serially diluted.

-

96-well plates, glass fiber filters, scintillation fluid, liquid scintillation counter.

Methodology:

-

Preparation: Thaw D2 receptor membranes on ice. Prepare serial dilutions of 2-propylamino-5-methoxytetralin in assay buffer.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kd), and 100 µL membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL Haloperidol, 50 µL [³H]-Spiperone, and 100 µL membrane suspension.

-

Test Compound: Add 50 µL of each dilution of 2-propylamino-5-methoxytetralin, 50 µL [³H]-Spiperone, and 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay for D2 Agonist Activity

This assay measures the functional consequence of D2 receptor activation by quantifying the inhibition of cAMP production.

Objective: To determine the potency (EC₅₀) and efficacy of 2-propylamino-5-methoxytetralin as a D2 receptor agonist.

Materials:

-

HEK293 or CHO cells stably expressing human D2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Full Agonist Control: Quinpirole.

-

Antagonist Control: Haloperidol.

Methodology:

-

Cell Culture: Plate D2-expressing cells in a 96-well plate and grow to ~90% confluency.

-

Pre-incubation: Wash cells with stimulation buffer. Add serial dilutions of 2-propylamino-5-methoxytetralin (and controls) to the wells and pre-incubate for 15 minutes.

-

Stimulation: Add Forskolin (final concentration ~1-10 µM) to all wells except the basal control. This stimulates cAMP production. Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data: Set the basal cAMP level (no Forskolin) as 0% and the Forskolin-stimulated level as 100%.

-

Plot the % inhibition of Forskolin-stimulated cAMP against the log concentration of 2-propylamino-5-methoxytetralin.

-

Fit the curve to determine the EC₅₀ (concentration for 50% of maximal inhibition) and the Emax (maximal efficacy relative to the full agonist).

-

Caption: Experimental workflow for in vitro characterization of the compound.

Conclusion and Future Directions

2-Propylamino-5-methoxytetralin represents a well-defined chemical probe for the neuroscience community. Its primary action as a dopamine D2 receptor agonist, combined with a distinct structural profile compared to classic serotonergic tetralins, makes it an ideal tool for dissecting the contributions of the dopaminergic system to complex behaviors and disease states. The protocols detailed herein provide a robust framework for researchers to validate its pharmacological properties and confidently deploy it in more advanced in vivo models. Future research could further explore its enantiomer-specific activities, its potential off-target effects at higher concentrations, and its utility in animal models of Parkinson's disease, schizophrenia, and addiction, where D2 receptor signaling is known to be dysregulated.

References

- A method of preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. Google Patents.

-

Björk, L., Cornfield, L. J., Hacksell, U., Johansson, A. M., Karlsson, M., & Nilsson, J. L. (1994). Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. Journal of Medicinal Chemistry, 37(24), 4087-4092. Available at: [Link]

-

Glennon, R. A., Seggel, M. R., Soine, W. H., Herrick-Davis, K., Lyon, R. A., & Titeler, M. (1988). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry, 31(4), 867-870. Available at: [Link]

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

-

Hamon, M., Bourgoin, S., Gozlan, H., Hall, M. D., Goetz, C., Artaud, F., & Horn, A. S. (1984). Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain. European Journal of Pharmacology, 100(3-4), 263-276. Available at: [Link]

-

PubChem. (n.d.). 2-Propylamino-5-methoxytetralin. Retrieved from [Link]

-

Winter, J. C., & Petti, D. T. (1987). The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: A possible role for 5-HT1A receptors in memory. Pharmacology Biochemistry and Behavior, 27(4), 625–628. Available at: [Link]

-

Ögren, S. O., & Johansson, C. (1990). 8-Hydroxy-2-(di-n-propylamino)tetralin, a 5-HT1A receptor agonist, impairs performance in a passive avoidance task. Psychopharmacology, 100(3), 379-386. Available at: [Link]

Sources

- 1. Buy 2-Propylamino-5-methoxytetralin (EVT-1197629) | 3899-07-8 [evitachem.com]

- 2. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Hydroxy-2-(di-n-propylamino)tetralin, a 5-HT1A receptor agonist, impairs performance in a passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Propylamino-5-methoxytetralin | C14H21NO | CID 10242548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-METHOXYTETRALIN | 4018-91-1 [chemicalbook.com]

- 7. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. guidechem.com [guidechem.com]

- 10. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 11. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

Methodological & Application

2-Propylamino-5-methoxytetralin solution preparation for in vitro assays

An Application Scientist's Guide to the Preparation of 2-Propylamino-5-methoxytetralin for In Vitro Assays

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of 2-Propylamino-5-methoxytetralin solutions intended for in vitro research applications. As a member of the 2-aminotetralin family, which includes compounds known to interact with monoamine systems, precise and consistent solution preparation is paramount for generating reproducible and reliable experimental data.[1] This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process, from selecting the appropriate solvent to ensuring the stability and quality of the final working solutions. It is intended for researchers, scientists, and drug development professionals engaged in pharmacological and cell-based studies.

Introduction and Scientific Context

2-Propylamino-5-methoxytetralin is a research chemical belonging to the aminotetralin structural class. Its analogs have been investigated for their effects on various neurological targets, including dopamine and serotonin receptors.[2][3] The efficacy and selectivity of such compounds in in vitro assays—for instance, receptor binding affinity studies, second messenger assays (e.g., cAMP accumulation), or cell viability screens—are highly dependent on the accurate concentration and bioavailability of the molecule in the experimental system.[3]

The primary challenge in working with 2-Propylamino-5-methoxytetralin, a lipophilic amine, is its poor aqueous solubility.[4] This necessitates a two-stage solution preparation process: first, creating a high-concentration stock in an organic solvent, followed by careful dilution into an aqueous physiological buffer or cell culture medium. This guide provides a robust methodology to navigate this process, minimizing common pitfalls such as compound precipitation and solvent-induced cytotoxicity.

Physicochemical Profile and Pre-Protocol Considerations

Understanding the compound's properties is the foundation of a successful protocol. The choices made during solution preparation are directly dictated by its chemical nature.

| Property | Value / Observation | Rationale for Protocol Design | Source |

| Molecular Formula | C₁₄H₂₁NO | Calculation of molarity requires an accurate molecular weight. | N/A |

| Appearance | Crystalline Solid | Visual confirmation of the starting material. | [4] |

| Aqueous Solubility | Low (<1 mg/mL) | Direct dissolution in aqueous buffers is not feasible; an organic solvent is required for the primary stock. | [4] |

| Organic Solubility | Soluble in DMSO, Ethanol, Methanol | Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations. | [4][5] |

| pKa | ~9.5 (Secondary Amine) | The compound is basic. The pH of the final aqueous buffer can affect its charge state and solubility. Buffers in the physiological range (pH 7.2-7.4) are standard. | [4] |

| Stability | Degrades under UV light; Stable for >24 months as a solid at -20°C. | Stock solutions must be protected from light and stored at low temperatures to prevent degradation. | [4] |

Protocol I: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock in 100% DMSO. This stock serves as the source for all subsequent dilutions.

Materials and Reagents

-

2-Propylamino-5-methoxytetralin powder

-

Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity

-

Calibrated analytical balance

-

Sterile, amber-colored microcentrifuge tubes or glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Master Stock Preparation Workflow

Caption: Workflow for preparing a concentrated DMSO stock solution.

Step-by-Step Methodology

-

Calculation: Determine the mass of 2-Propylamino-5-methoxytetralin needed.

-

Example for 1 mL of a 10 mM stock (MW ≈ 219.32 g/mol ):

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 219.32 g/mol = 0.00219 g = 2.19 mg

-

-

Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 2.19 mg) of the compound directly into the vial. Expert Tip: Weighing directly into the dissolution vessel minimizes material loss during transfer.

-

Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

-

Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If dissolution is slow, place the vial in a room temperature ultrasonic bath for 5-10 minutes. Causality Note: Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and compound, accelerating the dissolution process without significant heat input that could degrade the compound.

-

Quality Check: Visually inspect the solution against a bright background. It must be completely clear, with no visible particulates or cloudiness.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the master stock into smaller, single-use aliquots (e.g., 10-20 µL) in amber tubes. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C.

Protocol II: Preparation of Aqueous Working Solutions

This protocol describes the critical step of diluting the organic master stock into your aqueous assay buffer or cell culture medium. The primary goal is to achieve the desired final concentration while keeping the compound dissolved and minimizing the final DMSO concentration.

Key Principle: The Solvent-Exchange Challenge

Directly adding a large volume of aqueous buffer to a small volume of DMSO stock can cause the compound to "crash out" or precipitate. This occurs because the compound is not soluble in the final, predominantly aqueous environment.[6] The key to success is rapid and energetic mixing during dilution.

Working Solution Preparation Workflow

Caption: Workflow for preparing aqueous working solutions from a DMSO stock.